C28H31NO6S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that features a variety of functional groups, including amides, esters, and thiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common steps include esterification, amidation, and thiophene ring formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting reagents that are readily available and ensuring that reaction conditions are safe and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but they may include proteins and enzymes related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate
- (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate
Uniqueness
The uniqueness of (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and may contribute to its unique biological and chemical properties .
Properties
Molecular Formula |
C28H31NO6S2 |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
[(2S)-2-[[2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-4-methylsulfanylbutyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C28H31NO6S2/c1-16-18-11-20-21(28(2,3)4)15-33-22(20)13-23(18)35-26(31)19(16)12-25(30)29-17(8-10-36-5)14-34-27(32)24-7-6-9-37-24/h6-7,9,11,13,15,17H,8,10,12,14H2,1-5H3,(H,29,30)/t17-/m0/s1 |
InChI Key |
CHRKVQHPTXYGLM-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)N[C@@H](CCSC)COC(=O)C4=CC=CS4 |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NC(CCSC)COC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.